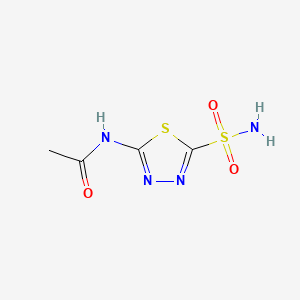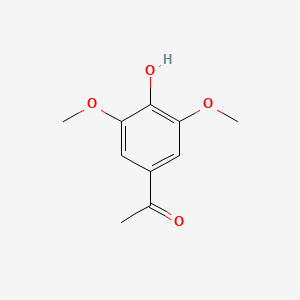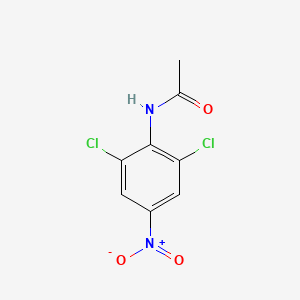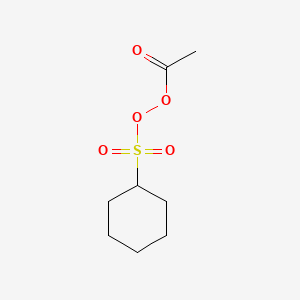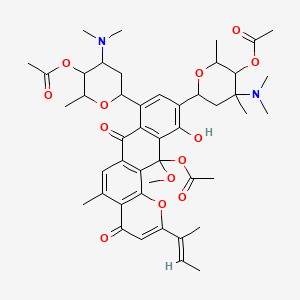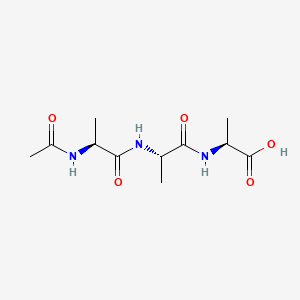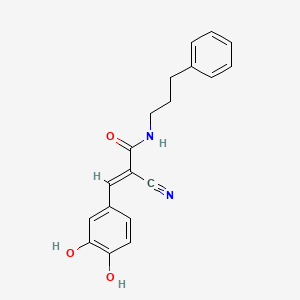
チロホスチン AG 555
概要
説明
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide is a synthetic compound known for its inhibitory effects on tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). It is a member of the tyrphostin family, which are small molecules designed to mimic the structure of adenosine triphosphate and inhibit protein tyrosine kinases. (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications, especially in cancer treatment.
科学的研究の応用
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Employed in cell biology to investigate signal transduction pathways involving EGFR.
Medicine: Explored for its potential therapeutic effects in cancer treatment due to its ability to inhibit EGFR, which is often overexpressed in cancer cells.
Industry: Utilized in the development of new drugs targeting tyrosine kinases.
作用機序
Target of Action
Tyrphostin AG 555 is primarily an inhibitor of tyrosine kinase . It interacts directly with topoisomerase I , preventing DNA relaxation . It also inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.7 μM . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with types of cancer.
Mode of Action
Tyrphostin AG 555 inhibits the tyrosine kinase by blocking its activation . It interacts directly with topoisomerase I, preventing the relaxation of supercoiled DNA, which is a crucial step in DNA replication . By inhibiting EGFR, it blocks the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of EGFR by Tyrphostin AG 555 affects several biochemical pathways. It blocks the activation of Cdk2 , a critical regulator of the cell cycle . This blockage can lead to the arrest of cells in the G1-S phase and early S phase . Furthermore, Tyrphostin AG 555 has been shown to inhibit the depupylation actions of Dop on the native substrate, FabD-Pup, in the Mycobacterium tuberculosis Pup Proteasome System .
Result of Action
The inhibition of EGFR and the blockage of Cdk2 activation by Tyrphostin AG 555 can lead to the arrest of cell growth, particularly in cells that overexpress EGFR . It also inhibits the depupylation actions of Dop on the native substrate, FabD-Pup . These actions suggest that Tyrphostin AG 555 could have potential therapeutic applications in conditions characterized by the overexpression of EGFR, such as certain types of cancer.
生化学分析
Biochemical Properties
Tyrphostin AG 555 is known to interact with EGFR, a protein involved in cell signaling pathways . It inhibits EGFR tyrosine kinase with an IC50 of 700 nM . This interaction blocks the activation of Cdk2, a cyclin-dependent kinase .
Cellular Effects
Tyrphostin AG 555 has been observed to induce cell arrest at the late G1 phase . This effect has been noted in HPV16-immortalized and normal keratinocytes, with IC50 values of 6.4 and 9.4 μM respectively .
Molecular Mechanism
The molecular mechanism of Tyrphostin AG 555 involves the inhibition of EGFR tyrosine kinase, which in turn blocks the activation of Cdk2 . This leads to the induction of cell arrest at the late G1 phase .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in ethanol and DMSO up to 30 mM .
Metabolic Pathways
Its role as an EGFR tyrosine kinase inhibitor suggests it may interact with enzymes and cofactors within the EGFR signaling pathway .
Transport and Distribution
Given its role as an EGFR inhibitor, it may interact with transporters or binding proteins associated with this pathway .
Subcellular Localization
As an EGFR inhibitor, it is likely to be found in regions of the cell where EGFR is present .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide involves several steps, starting with the preparation of the core structure, which is a benzylidene malononitrile derivative. The key steps include:
Condensation Reaction: The initial step involves the condensation of benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form benzylidene malononitrile.
Hydrolysis and Cyclization: The benzylidene malononitrile undergoes hydrolysis followed by cyclization to form the core structure.
Functional Group Modification: Various functional groups are introduced to the core structure through reactions such as nitration, reduction, and substitution to obtain the final product, (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide.
Industrial Production Methods
Industrial production of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing the temperature and reaction time to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and reduced derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide is compared with other similar compounds in the tyrphostin family:
Tyrphostin AG 538: Similar in structure but differs in the functional groups attached to the core structure. It also inhibits EGFR but with different potency.
Tyrphostin AG 1296: Another EGFR inhibitor with a different core structure and functional groups, leading to variations in its inhibitory activity and specificity.
Tyrphostin AG 1478: Known for its high specificity towards EGFR, making it a valuable tool in studying EGFR-related pathways.
Conclusion
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide is a valuable compound in scientific research due to its inhibitory effects on tyrosine kinases, particularly EGFR. Its synthesis involves multiple steps, and it undergoes various chemical reactions. It has wide-ranging applications in chemistry, biology, medicine, and industry, making it a significant compound for further research and development.
特性
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQOBTOAOGXIFL-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017644 | |
| Record name | Tyrphostin AG 555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-34-2 | |
| Record name | Tyrphostin AG 555 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyrphostin AG 555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


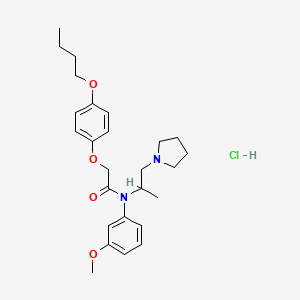


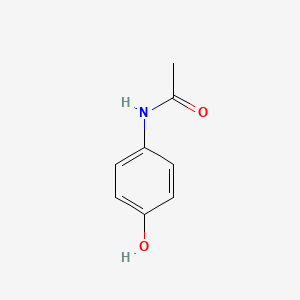

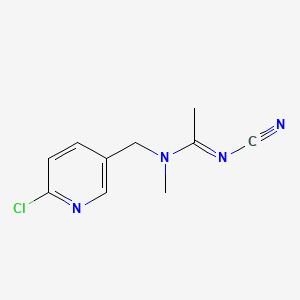
![N-[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-N-ethylacetamide](/img/structure/B1664986.png)
